
RU1968 bis-TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU1968 bis-TFA salt is an inhibitor of the sperm-specific Ca2+ channel CatSper, thereby inhibiting human Slo3 with about 15-fold lower potency than CatSper.
Scientific Research Applications
Catalysis and Reaction Mechanisms
- RU1968 bis-TFA salt, as part of ruthenium-based compounds, has been explored in catalysis. For example, a study by Cadierno et al. (2008) used a ruthenium complex with trifluoroacetic acid (TFA) to catalyze the coupling of secondary propargylic alcohols with cyclic 1,3-diones, leading to different products based on the ring size of the dicarbonyl compound used (Cadierno, Díez, Gimeno, & Nebra, 2008).
Photovoltaic Applications
- In the field of dye-sensitized solar cells (DSSCs), ruthenium-based sensitizers have shown promising results. For instance, Ghaddar et al. (2010) studied the photovoltaic performance of a novel ruthenium sensitizer, demonstrating its potential for high efficiency in DSSCs (Ghaddar & Kisserwan, 2010).
Material Science and Ionic Liquids
- Ruthenium complexes have been utilized in the development of ionic liquids and organometallic materials. Inagaki et al. (2015) created salts with cationic ruthenium complexes and examined their properties as organometallic ionic liquids (Inagaki, Abe, Takahashi, & Mochida, 2015). Similarly, Komurasaki et al. (2015) studied colorless organometallic ionic liquids from cationic ruthenium sandwich complexes (Komurasaki, Funasako, & Mochida, 2015).
Battery Technology
- In battery technology, ruthenium complexes have been investigated as components of electrolytes. Garcia et al. (2004) explored room temperature molten salts containing ruthenium-based components for use as lithium battery electrolytes (Garcia, Lavallée, Perron, Michot, & Armand, 2004).
Photodynamic Therapy
- The application of ruthenium complexes in photodynamic therapy was investigated by Paul et al. (2021), who synthesized multichromophoric ruthenium(II) complexes for use as phototherapeutic and photodetection agents in cancer therapy (Paul, Kundu, Kondaiah, & Chakravarty, 2021).
properties
CAS RN |
171336-24-6 |
|---|---|
Molecular Formula |
C28H40F6N2O5 |
Molecular Weight |
598.63 |
IUPAC Name |
(8S,9S,13S,14S,17S)-17-(1-((2-(dimethylamino)ethyl)amino)ethyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C24H38N2O.2C2HF3O2/c1-16(25-13-14-26(3)4)22-9-10-23-21-7-5-17-15-18(27)6-8-19(17)20(21)11-12-24(22,23)2;2*3-2(4,5)1(6)7/h6,8,15-16,20-23,25,27H,5,7,9-14H2,1-4H3;2*(H,6,7)/t16?,20-,21-,22-,23+,24-;;/m1../s1 |
InChI Key |
SWTWSFQTQAEGEQ-BIADSQNLSA-N |
SMILES |
OC1=CC=C2[C@@]3([H])CC[C@]4(C)[C@@H](C(NCCN(C)C)C)CC[C@@]4([H])[C@]3([H])CCC2=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RU1968 bis-TFA salt; RU-1968 bis-TFA salt; RU 1968 bis-TFA salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)
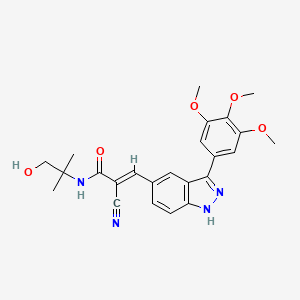
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
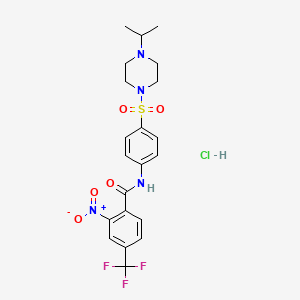
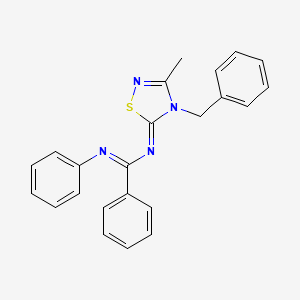
![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)
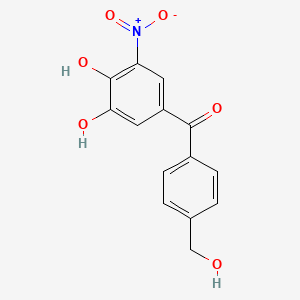
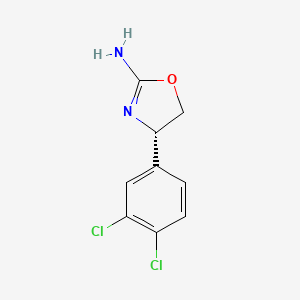
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)